(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a complex heterocyclic compound notable for its unique structural features, which include a thiazepane ring and furan moieties. This compound belongs to the broader class of thiazepane derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of multiple heteroatoms—specifically nitrogen, sulfur, and oxygen—enhances the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration .
This compound is classified as an organic heterocyclic compound, specifically within the thiazepane family. The inclusion of a chlorophenyl group and furan rings suggests potential applications in drug development and other chemical syntheses.
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves several steps:
The synthetic routes often require optimization for yield and purity, which may involve high-throughput screening methods to identify favorable reaction conditions. Catalytic processes can also be employed to enhance efficiency and reduce costs during industrial-scale production.
The molecular structure of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone features:
The InChI for this compound is provided as follows: InChI=1S/C16H16ClNO2S/c17-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 .
The molecular weight is 321.8 g/mol with a molecular formula of C16H16ClNO2S. Specific physical properties such as density and boiling point remain unreported in current literature .
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone can undergo several types of chemical reactions:
Reagents commonly used in these reactions include oxidizing agents for oxidation processes and reducing agents for reduction reactions. The specific conditions (e.g., temperature, solvent) must be optimized for each type of reaction to achieve desired products efficiently.
The mechanism by which (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone exerts its biological effects involves interactions with specific molecular targets within biological systems:
Experimental techniques such as molecular docking studies and enzyme inhibition assays are often employed to elucidate these interactions further, providing insights into the compound's pharmacological potential.
While specific physical properties like density or melting point are not extensively documented in current literature, the molecular weight is confirmed at 321.8 g/mol.
The chemical properties are characterized by its reactivity due to multiple functional groups:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone holds potential applications in several scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1